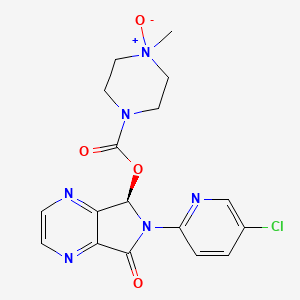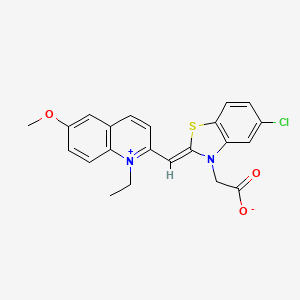
2-((3-(Carboxylatomethyl)-5-chloro-3H-benzothiazol-2-ylidene)methyl)-1-ethyl-6-methoxyquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride typically involves the reaction of N,N-dimethylpropylamine with chlorosilane derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and filtration systems .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Nucleophiles such as alcohols or amines are used under basic conditions.
Major Products
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane derivatives.
Aplicaciones Científicas De Investigación
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings
Mecanismo De Acción
The compound exerts its effects primarily through its ability to form strong bonds with various substrates. The trihydroxysilyl group allows it to interact with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification and coating applications .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)amine
- N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)ethanolamine
Uniqueness
N,N-dimethyl-N-(3-(trihydroxysilyl)propyl)chloride is unique due to its chloride group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not as pronounced in its similar compounds, making it more versatile for specific applications .
Propiedades
Número CAS |
63870-32-6 |
|---|---|
Fórmula molecular |
C22H19ClN2O3S |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
2-[(2Z)-5-chloro-2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C22H19ClN2O3S/c1-3-24-16(6-4-14-10-17(28-2)7-8-18(14)24)12-21-25(13-22(26)27)19-11-15(23)5-9-20(19)29-21/h4-12H,3,13H2,1-2H3 |
Clave InChI |
JFOUTMXECBMMSD-UHFFFAOYSA-N |
SMILES isomérico |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-] |
SMILES canónico |
CC[N+]1=C(C=CC2=C1C=CC(=C2)OC)C=C3N(C4=C(S3)C=CC(=C4)Cl)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


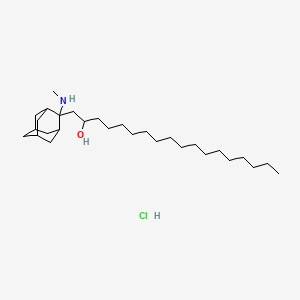
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
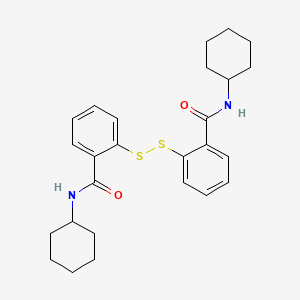
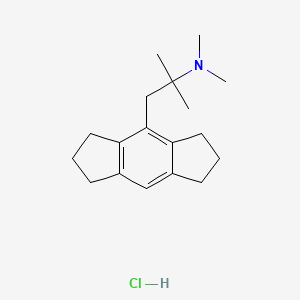
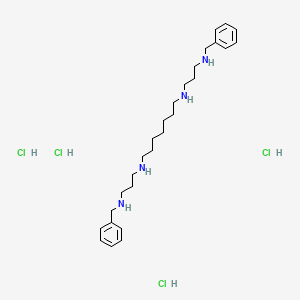


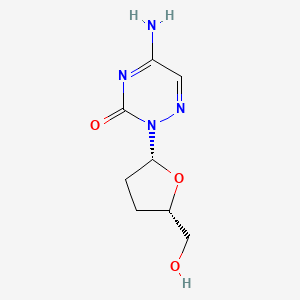
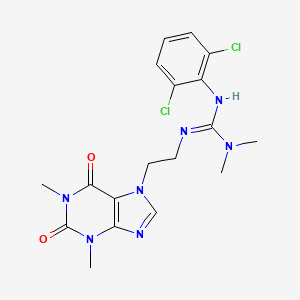
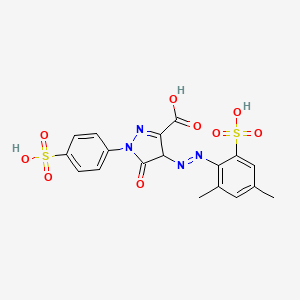
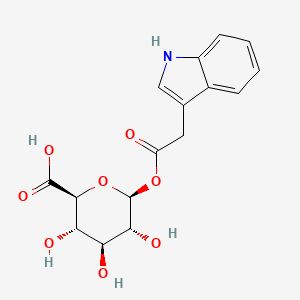
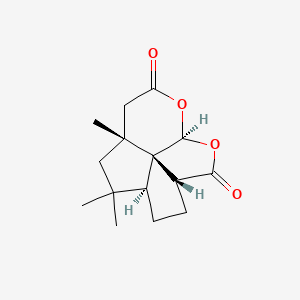
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
